
13,23-Dimethylpentatriacontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13,23-Dimethylpentatriacontane is a long-chain hydrocarbon with the molecular formula C₃₇H₇₆. It is a methyl-branched aliphatic compound and is known for its role as a sex pheromone in certain species of tsetse flies, specifically Glossina pallidipes . This compound is significant in the study of insect behavior and pest control.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 13,23-dimethylpentatriacontane involves starting from optically pure ®-(+)-citronellic acid. The process includes several steps such as esterification, epoxidation, and periodic acid oxidation . The Wittig olefination reaction is also employed to form the desired product .
Industrial Production Methods
Currently, there is no large-scale industrial production method for this compound. The compound is primarily synthesized in research laboratories for scientific studies and applications.
化学反応の分析
Types of Reactions
13,23-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Although less common for alkanes, reduction can occur under specific conditions.
Substitution: Halogenation is a common substitution reaction for alkanes, where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, aldehydes, or carboxylic acids, while halogenation results in halogenated alkanes.
科学的研究の応用
13,23-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: It is used to study the synthesis and behavior of long-chain hydrocarbons.
Medicine: Research on this compound can contribute to understanding vector-borne diseases like African trypanosomiasis (sleeping sickness).
作用機序
The primary mechanism of action of 13,23-dimethylpentatriacontane is its role as a sex pheromone in tsetse flies. It triggers sexual activity in male tsetse flies by mimicking the natural pheromones produced by female flies . The molecular targets and pathways involved include the olfactory receptors in the male flies that detect the pheromone and initiate mating behavior.
類似化合物との比較
Similar Compounds
15,19,23-Trimethylheptatriacontane: Another sex pheromone in tsetse flies.
13,17-Dimethylpentatriacontane: A related compound with similar biological activity.
Uniqueness
13,23-Dimethylpentatriacontane is unique due to its specific methyl branching at the 13th and 23rd positions, which is crucial for its biological activity as a pheromone. Its effectiveness in triggering mating behavior in tsetse flies makes it a valuable compound for research in pest control and insect behavior .
特性
CAS番号 |
85046-06-6 |
|---|---|
分子式 |
C37H76 |
分子量 |
521.0 g/mol |
IUPAC名 |
13,23-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h36-37H,5-35H2,1-4H3 |
InChIキー |
ZTXOMIYTNXPEFM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)
![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)
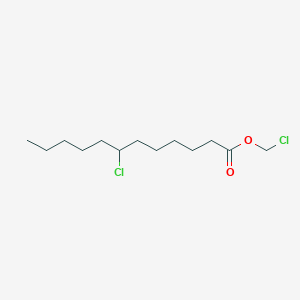

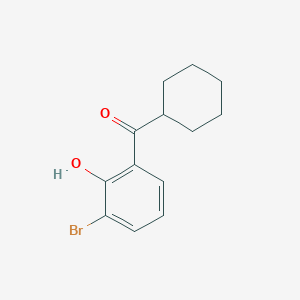
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
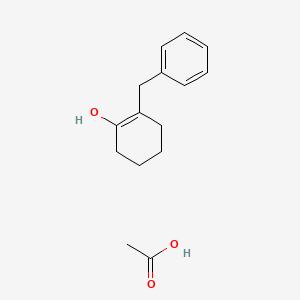

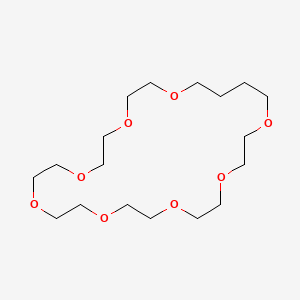
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
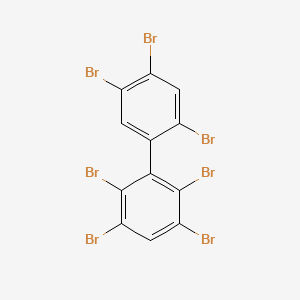

![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)

